molecular formula C10H22N2O B038702 (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine CAS No. 118535-62-9

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine

Cat. No.: B038702
CAS No.: 118535-62-9
M. Wt: 186.29 g/mol
InChI Key: ZGKOLJAEDXMVES-VIFPVBQESA-N
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Description

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine is a chiral amine compound with a pyrrolidine ring substituted at the second position by a 3-methoxypentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-diamine.

    Introduction of the 3-Methoxypentan-3-yl Group: This step involves the alkylation of the pyrrolidine ring at the second position using a 3-methoxypentan-3-yl halide under basic conditions.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    High-pressure reactors: to enhance reaction rates.

    Automated chromatographic systems: for efficient chiral resolution.

    Continuous flow synthesis: to improve yield and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form secondary or primary amines, depending on the reaction conditions.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Secondary or primary amines.

    Substitution: Various N-substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of chiral amines on biological systems, including enzyme interactions and receptor binding.

    Industrial Applications: The compound may be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2R)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine: The enantiomer of the compound, which may have different biological activities.

    (2S)-2-(3-hydroxy-pentan-3-yl)pyrrolidin-1-amine: A similar compound with a hydroxyl group instead of a methoxy group.

    (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-carboxylic acid: A derivative with a carboxylic acid group.

Uniqueness: (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine is unique due to its specific chiral configuration and the presence of the 3-methoxypentan-3-yl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-4-10(5-2,13-3)9-7-6-8-12(9)11/h9H,4-8,11H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKOLJAEDXMVES-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1CCCN1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)([C@@H]1CCCN1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227839
Record name (2S)-2-(1-Ethyl-1-methoxypropyl)-1-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118535-62-9
Record name (2S)-2-(1-Ethyl-1-methoxypropyl)-1-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118535-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(1-Ethyl-1-methoxypropyl)-1-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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